4-(1-benzyl-1H-pyrazol-4-yl)-4-oxobutanoic acid
CAS No.: 2013343-89-8
Cat. No.: VC11991763
Molecular Formula: C14H14N2O3
Molecular Weight: 258.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2013343-89-8 |
|---|---|
| Molecular Formula | C14H14N2O3 |
| Molecular Weight | 258.27 g/mol |
| IUPAC Name | 4-(1-benzylpyrazol-4-yl)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C14H14N2O3/c17-13(6-7-14(18)19)12-8-15-16(10-12)9-11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H,18,19) |
| Standard InChI Key | LHPXAXCUUJSTLH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)C(=O)CCC(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)C(=O)CCC(=O)O |
Introduction
Structural and Molecular Characterization
Core Chemical Architecture
The compound’s molecular formula is C₁₄H₁₄N₂O₃, with a molar mass of 258.28 g/mol . Its structure features:
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A 1-benzyl-1H-pyrazole moiety linked via a ketone group to a 4-oxobutanoic acid chain.
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A pyrazole ring substituted at the 1-position with a benzyl group and at the 4-position with a γ-ketobutyric acid fragment.
The SMILES string (C1=CC=C(C=C1)CN2C=C(C=N2)C(=O)CCC(=O)O) and InChI key (LHPXAXCUUJSTLH-UHFFFAOYSA-N) confirm these connectivity patterns .
Table 1: Predicted Collision Cross Section (CCS) Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 259.10771 | 159.0 |
| [M+Na]+ | 281.08965 | 170.2 |
| [M-H]- | 257.09315 | 159.6 |
| [M+Na-2H]- | 279.07510 | 164.8 |
These CCS values, derived from ion mobility spectrometry simulations, suggest moderate molecular rigidity, potentially influencing its pharmacokinetic behavior in biological systems.
Synthetic Routes and Analogous Compounds
Plausible Synthesis Pathways
While no direct synthesis data exists for this compound, analogous 4-oxobutanoic acid derivatives provide methodological templates:
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Knoevenagel Condensation: Reaction of pyrazole aldehydes with malonic acid derivatives, as demonstrated in the synthesis of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid .
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N-Alkylation: Benzylation of pyrazole precursors followed by ketone chain elongation via Michael addition or similar strategies.
Functionalization Patterns in Related Compounds
Modifications to the pyrazole ring and benzyl group significantly impact bioactivity:
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In SGLT1 inhibitors, 4-benzylpyrazole derivatives exhibited enhanced potency when substituted with electron-withdrawing groups at the 5-position .
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Antimicrobial activity in structurally similar compounds correlates with the presence of dichlorophenyl and antipyrinyl groups .
Hypothesized Biological Activities
Antimicrobial Prospects
Structurally related compounds with antipyrinyl substituents demonstrated 5–15 mm inhibition zones against Staphylococcus aureus and Candida albicans . While unverified for this specific compound, the benzyl-pyrazole scaffold may confer similar microbial target affinity.
Physicochemical and ADMET Predictions
Solubility and Permeability
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LogP (Predicted): ~2.1 (moderate lipophilicity, favoring cellular uptake).
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Aqueous Solubility: ~0.3 mg/mL (limited solubility, necessitating prodrug strategies).
Metabolic Stability
The carboxylic acid group may undergo glucuronidation, while the pyrazole ring could resist oxidative metabolism, as seen in related analogs .
Research Gaps and Future Directions
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Synthetic Validation: Development of optimized routes for gram-scale production.
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In Vitro Screening: Prioritize assays for glucose uptake inhibition and antimicrobial activity.
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Co-crystallization Studies: To identify molecular targets using X-ray crystallography.
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